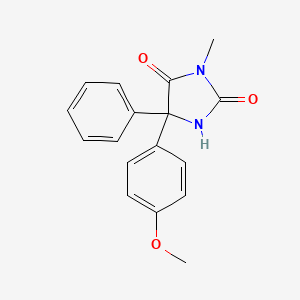![molecular formula C18H21NO B13949919 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one CAS No. 102748-51-6](/img/structure/B13949919.png)
3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one is a chemical compound with a complex structure that includes a benzyl group, a methylamino group, and a phenylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one typically involves multi-step organic synthesis techniques. One common method includes the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the use of strong acids like methanesulfonic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert carbonyl groups into alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including cholinergic and dopaminergic systems. It may potentiate dopamine while partially inhibiting serotonin, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride
- 3-(2-benzylmethylaminoethyl)benzoic acid methyl ester hydrochloride
- 3-(2-(Methyl(phenylmethyl)amino)ethyl)benzoic acid methyl ester hydrochloride
Uniqueness
What sets 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one apart from these similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
102748-51-6 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
3-[benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H21NO/c1-15(18(20)17-11-7-4-8-12-17)13-19(2)14-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3 |
Clave InChI |
OIVGLKASIPOPKY-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


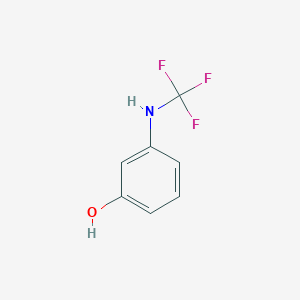
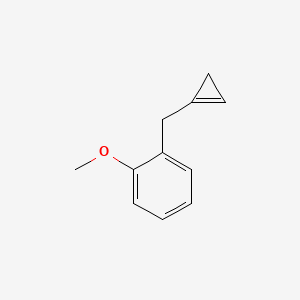
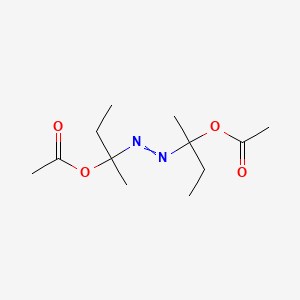
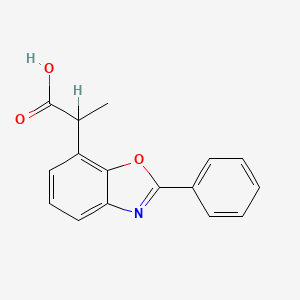
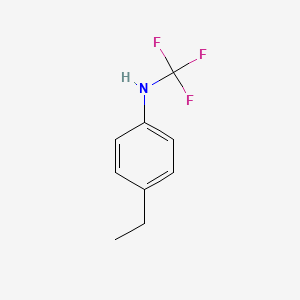
![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)
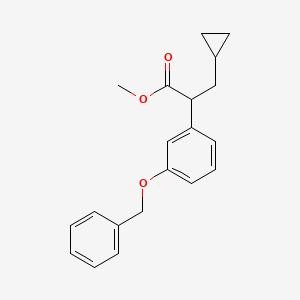


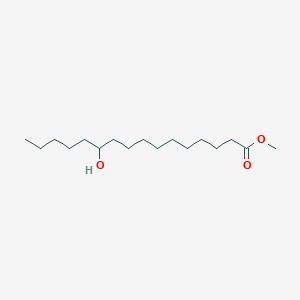
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
![2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B13949926.png)
